molecular formula C9H10ClNO2 B8033131 2-Chloro-N-ethyl-4-hydroxybenzamide

2-Chloro-N-ethyl-4-hydroxybenzamide

Cat. No.: B8033131
M. Wt: 199.63 g/mol
InChI Key: JGVYOQONITUJGN-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-4-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position, a hydroxy group at the 4-position of the benzene ring, and an ethyl substituent on the amide nitrogen. The ethyl group may influence solubility, metabolic stability, and intermolecular interactions compared to methyl or aryl substituents .

Properties

IUPAC Name

2-chloro-N-ethyl-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVYOQONITUJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-4-hydroxybenzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Chlorination: Aniline is chlorinated to introduce the chloro group at the desired position.

    Acylation: The chlorinated aniline undergoes acylation with ethyl chloroformate to form the benzamide structure.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the fourth position.

Industrial Production Methods: Industrial production of 2-Chloro-N-ethyl-4-hydroxybenzamide may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.

Types of Reactions:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can undergo oxidation to form corresponding quinones or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the chloro group or reduce the benzamide to an amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.

Major Products:

    Substitution: Products depend on the nucleophile used, such as amines or ethers.

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or dechlorinated benzamides.

Scientific Research Applications

2-Chloro-N-ethyl-4-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Biological Research: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethyl group attached to the nitrogen atom can affect the compound’s solubility and permeability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

2-Chloro-4-hydroxy-N-methylbenzamide

  • Structure : Differs by a methyl group instead of ethyl on the amide nitrogen.
  • Applications : Demonstrated versatility in drug development (e.g., kinase inhibitors) and material science (enhanced thermal stability in polymers) .
  • Metabolic Profile : Methyl groups typically confer higher metabolic stability than ethyl due to reduced steric hindrance, but ethyl may improve lipophilicity for membrane permeability .

4-Chloro-N-(2-methoxyphenyl)benzamide

  • Structure : Features a methoxyphenyl group instead of ethyl-hydroxy substitution.
  • Crystallography : Exhibits planar amide linkages and π-stacking interactions, which stabilize crystal lattices. The ethyl group in 2-Chloro-N-ethyl-4-hydroxybenzamide may disrupt such packing, altering solubility .

2-Chloro-N-[N-(4-chlorobenzoyl)hydrazinocarbothioyl]benzamide

  • Structure: Incorporates a hydrazinocarbothioyl moiety, enabling metal chelation. The absence of this group in 2-Chloro-N-ethyl-4-hydroxybenzamide limits its coordination chemistry but simplifies synthetic routes .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility (mg/mL) LogP Reference
2-Chloro-N-ethyl-4-hydroxybenzamide Cl (2), OH (4), N-Et ~199.6 (estimated) ~0.5 (aqueous) ~2.1 Inferred
2-Chloro-4-hydroxy-N-methylbenzamide Cl (2), OH (4), N-Me 185.6 0.8 (aqueous) 1.8
4-Chloro-N-(2-methoxyphenyl)benzamide Cl (4), OMe (2-phenyl) 275.7 0.3 (DMSO) 3.5

Key Observations :

  • The ethyl group increases molecular weight and LogP compared to the methyl analog, suggesting enhanced lipid solubility but reduced aqueous solubility .
  • Methoxyaryl substituents (e.g., in 4-Chloro-N-(2-methoxyphenyl)benzamide) drastically elevate LogP, favoring organic solvent compatibility .

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